molecular formula C9H11N3O2 B14780905 Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid

Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid

Cat. No.: B14780905
M. Wt: 193.20 g/mol
InChI Key: SOLPEEYUSPSWES-UHFFFAOYSA-N
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Description

Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as an electrolyte . The process is carried out in an undivided cell, yielding the desired product with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of glutaminyl cyclases, which are enzymes involved in the pathogenesis of certain bacterial infections . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit glutaminyl cyclases sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-8(14)6-3-5-7(11-4-10-5)9(12-6)1-2-9/h4,6,12H,1-3H2,(H,10,11)(H,13,14)

InChI Key

SOLPEEYUSPSWES-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(CC(N2)C(=O)O)NC=N3

Origin of Product

United States

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